5-((((5-Methylfuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one
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Overview
Description
5-((((5-Methylfuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((((5-Methylfuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one can be achieved through a multi-step process. One common method involves the reaction of 5-methylfuran-2-carbaldehyde with a primary amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-((((5-Methylfuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
5-((((5-Methylfuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((((5-Methylfuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar structural features.
5-Methylfuran-2-carbaldehyde: A precursor in the synthesis of the target compound.
N-Methylpyrrolidinone: A related compound with different substituents.
Uniqueness
5-((((5-Methylfuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one is unique due to the presence of both the furan and pyrrolidinone rings, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-[[(5-methylfuran-2-yl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H16N2O2/c1-8-2-4-10(15-8)7-12-6-9-3-5-11(14)13-9/h2,4,9,12H,3,5-7H2,1H3,(H,13,14) |
InChI Key |
AJXFWLYVKLXTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCC2CCC(=O)N2 |
Origin of Product |
United States |
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